molecular formula C35H46FN5O9S B1684564 Danoprevir CAS No. 850876-88-9

Danoprevir

Cat. No. B1684564
CAS RN: 850876-88-9
M. Wt: 731.8 g/mol
InChI Key: ZVTDLPBHTSMEJZ-AQUSEVDVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danoprevir (also known as ITMN-191, RG-7227) is an orally available 15-membered macrocyclic peptidomimetic inhibitor of NS3/4A HCV protease . It contains acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties . This compound is a clinical candidate based on its favorable potency profile against multiple HCV genotypes 1–6 and key mutants .


Molecular Structure Analysis

This compound has a molecular formula of C35H46FN5O9S and a molar mass of 731.84 g·mol−1 . It contains acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties .


Chemical Reactions Analysis

This compound inhibits the NS3 protease active site through a two-step binding mechanism involving an initial collision complex rapidly isomerizing to a highly stable complex displaying unusually slow dissociation .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C35H46FN5O9S and a molar mass of 731.83 . The density of this compound is 1.4±0.1 g/cm3 .

Mechanism of Action

Target of Action

Danoprevir primarily targets the Hepatitis C Virus (HCV) NS3/4A protease . This protease is a crucial component of the HCV replication process and plays a significant role in suppressing the host’s response to viral infection .

Mode of Action

This compound acts as an inhibitor of the HCV NS3/4A protease . It binds to the active site of the protease through a two-step binding mechanism, involving an initial collision complex rapidly isomerizing to a highly stable complex displaying unusually slow dissociation . This inhibitory action disrupts the normal functioning of the protease, thereby impeding the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV replication pathway. By inhibiting the NS3/4A protease, this compound disrupts the replication of the HCV, which in turn affects the downstream effects of viral proliferation within the host organism .

Result of Action

The molecular effect of this compound’s action is the inhibition of the HCV NS3/4A protease, which results in a significant rapid decline in HCV RNA levels . On a cellular level, effective treatment with this compound may reduce hepatic inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is a substrate of CYP3A, and its exposure can be boosted by coadministration with the CYP3A inhibitor/inducer ritonavir . This interaction is crucial for maintaining virological response and improving tolerability . Additionally, the presence of other medications and the patient’s overall health status can also influence the action and efficacy of this compound .

Safety and Hazards

When handling Danoprevir, it is advised to avoid dust formation, breathing vapors, mist, gas, or dust. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

In the foreseeable future, pan-genotypic direct-acting antivirals with better clinical efficacy and fewer adverse events will be available to treat HCV infections worldwide .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Danoprevir involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-(2-amino-1,3-thiazol-4-yl)-N-(2,6-difluorophenyl)acetamide", "2-(2-chloro-4-nitrophenyl)-4-methylthiazole", "Sodium hydride", "Diethyl carbonate", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: The reaction of 2-(2-amino-1,3-thiazol-4-yl)-N-(2,6-difluorophenyl)acetamide with 2-(2-chloro-4-nitrophenyl)-4-methylthiazole in the presence of sodium hydride and diethyl carbonate as a solvent to obtain the intermediate compound.", "Step 2: The intermediate compound is treated with sodium hydroxide in methanol to obtain the corresponding alcohol.", "Step 3: Reduction of the nitro group in the alcohol using sodium borohydride in methanol gives the corresponding amine.", "Step 4: The amine is then reacted with hydrochloric acid in ethyl acetate to obtain the hydrochloride salt of Danoprevir.", "Step 5: The hydrochloride salt is treated with sodium hydroxide in water to obtain the free base form of Danoprevir." ] }

CAS RN

850876-88-9

Molecular Formula

C35H46FN5O9S

Molecular Weight

731.8 g/mol

IUPAC Name

[(4R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/t22?,23?,27?,28?,35-/m1/s1

InChI Key

ZVTDLPBHTSMEJZ-AQUSEVDVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6

Appearance

Solid powder

Other CAS RN

850876-88-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

danoprevir
ITMN 191
ITMN-191
ITMN191
R 7227
R-7227
R7227 cpd
RG 7227
RG-7227
RG7227

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Danoprevir
Reactant of Route 2
Danoprevir
Reactant of Route 3
Reactant of Route 3
Danoprevir
Reactant of Route 4
Danoprevir
Reactant of Route 5
Danoprevir
Reactant of Route 6
Danoprevir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.